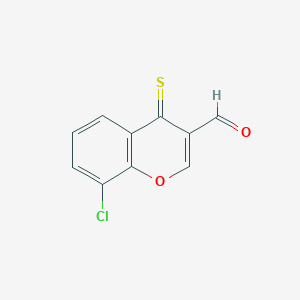
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring This compound is characterized by the presence of a chloro group at the 8th position, a sulfanylidene group at the 4th position, and a carbaldehyde group at the 3rd position of the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone . This reaction yields the desired product along with other benzopyran derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free conditions and green chemistry principles may be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzopyran derivatives, such as benzo[b]furan and benzo[b]cyclopropa[e]pyrans .
Applications De Recherche Scientifique
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde involves its interaction with molecular targets and pathways within cells. For instance, it has been found to inhibit cancer cell proliferation by inducing apoptosis. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
- 4-Oxo-4H-1-benzopyran-3-carbaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carboxylate
Comparison: Compared to these similar compounds, 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is unique due to the presence of the chloro and sulfanylidene groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
674292-14-9 |
|---|---|
Formule moléculaire |
C10H5ClO2S |
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
8-chloro-4-sulfanylidenechromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO2S/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-5H |
Clé InChI |
LLSBGQSMTYNXSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC=C(C2=S)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















